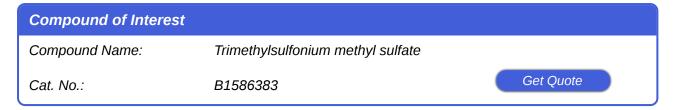


Application Notes and Protocols: Synthesis of Aziridines from Imines using Trimethylsulfonium Methyl Sulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered heterocyclic motifs prevalent in numerous biologically active compounds and serve as versatile synthetic intermediates in organic chemistry. Their synthesis has been a subject of extensive research, with various methods developed to access this important structural unit. Among these, the Corey-Chaykovsky reaction stands out as a powerful tool for the construction of aziridine rings.[1][2] This reaction involves the transfer of a methylene group from a sulfur ylide to an imine.

This application note details the synthesis of aziridines from a variety of imines through the agency of dimethylsulfonium methylide, generated in situ from **trimethylsulfonium methyl sulfate**. This method offers a convenient and efficient route to a range of N-substituted aziridines. We provide detailed experimental protocols, quantitative data on reaction yields and diastereoselectivity for various substrates, and a discussion of the reaction mechanism.

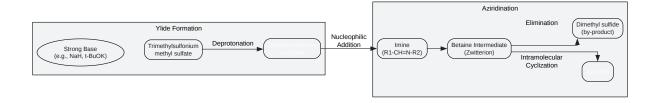
Reaction Mechanism

The synthesis of aziridines from imines using a sulfur ylide, such as dimethylsulfonium methylide, proceeds via the well-established Corey-Chaykovsky reaction mechanism.[1][3] The key steps are as follows:



- Ylide Formation: In the initial step, a strong base is used to deprotonate the trimethylsulfonium salt, in this case, **trimethylsulfonium methyl sulfate**, to generate the highly reactive dimethylsulfonium methylide.
- Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbon of the imine, leading to the formation of a zwitterionic betaine intermediate.[4]
- Intramolecular Cyclization: The negatively charged nitrogen atom in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the dimethyl sulfonium group. This results in a ring-closing displacement of dimethyl sulfide, a good leaving group, to form the final aziridine product.

Computational studies have shown that for semistabilized ylides, the formation of the betaine is often the rate-determining and selectivity-determining step.[1] The stereochemical outcome of the reaction is influenced by the steric and electronic properties of both the imine and the ylide.



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Caption: General mechanism for the synthesis of aziridines from imines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of aziridines from various imines using dimethylsulfonium methylide. The data has been compiled from various literature sources where similar reaction conditions were employed.





Table 1: Synthesis of N-Sulfonylaziridines from N-Sulfonylimines



Entry	Imine Substrate (Ar)	N- Protectin g Group (PG)	Product	Yield (%)	Diastereo meric Ratio (cis:trans	Referenc e
1	Phenyl	Tosyl (Ts)	2-Phenyl- 1- tosylaziridi ne	85	>95:5	[5]
2	4- Chlorophe nyl	Tosyl (Ts)	2-(4- Chlorophe nyl)-1- tosylaziridi ne	82	>95:5	[5]
3	4- Methoxyph enyl	Tosyl (Ts)	2-(4- Methoxyph enyl)-1- tosylaziridi ne	88	>95:5	[5]
4	2-Naphthyl	Tosyl (Ts)	2-(2- Naphthyl)- 1- tosylaziridi ne	79	>95:5	[5]
5	Phenyl	2- Nitrobenze nesulfonyl (Ns)	2-Phenyl- 1-(2- nitrobenze nesulfonyl) aziridine	91	>95:5	[2]
6	Phenyl	Methanesu Ifonyl (Ms)	2-Phenyl- 1- methanesu Ifonylaziridi ne	75	>95:5	[2]



Table 2: Synthesis of N-Sulfinylaziridines from N-tert-Butanesulfinylimines

Entry	Imine Substrate (R)	Product	Yield (%)	Diastereom eric Ratio	Reference
1	Phenyl	2-Phenyl-1- (tert- butylsulfinyl)a ziridine	84	95:5	[6]
2	4- Bromophenyl	2-(4- Bromophenyl)-1-(tert- butylsulfinyl)a ziridine	78	94:6	[6]
3	2-Thienyl	2-(2- Thienyl)-1- (tert- butylsulfinyl)a ziridine	75	91:9	[6]
4	Cyclohexyl	2-Cyclohexyl- 1-(tert- butylsulfinyl)a ziridine	63	77:23	[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from N-Tosylimines

This protocol is a general representation adapted from literature procedures for the Corey-Chaykovsky aziridination.

Materials:

• N-Tosylimine (1.0 mmol)



- Trimethylsulfonium methyl sulfate (1.2 mmol)
- Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (1.5 mmol)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.5 mmol).
- Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
- Add anhydrous DMSO (5 mL) to the flask and stir the suspension.
- In a separate flask, dissolve trimethylsulfonium methyl sulfate (1.2 mmol) in anhydrous DMSO (5 mL).
- Slowly add the trimethylsulfonium methyl sulfate solution to the sodium hydride suspension at room temperature. The mixture will turn milky white, indicating the formation of the ylide. Stir for 15-20 minutes.
- Dissolve the N-tosylimine (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the vlide solution at 0 °C.

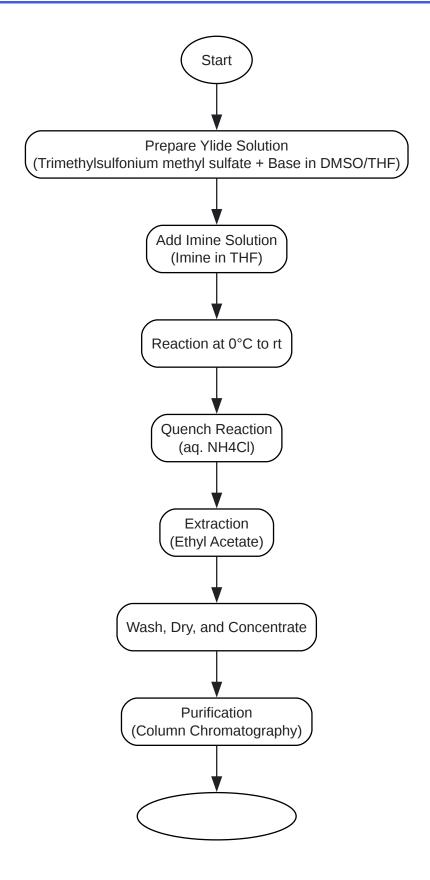






- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting imine.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-tosylaziridine.





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Caption: A typical experimental workflow for aziridination.



Scope and Limitations

The synthesis of aziridines from imines using **trimethylsulfonium methyl sulfate** is a versatile reaction applicable to a wide range of substrates.

- Imine Scope: The reaction is generally successful with imines bearing electron-withdrawing
 groups on the nitrogen atom, such as sulfonyl (e.g., tosyl, mesyl) or sulfinyl groups.[5][6]
 These groups activate the imine towards nucleophilic attack. Imines derived from both
 aromatic and aliphatic aldehydes are suitable substrates.
- Diastereoselectivity: For N-sulfonylimines, the reaction typically proceeds with high cisselectivity.[5] In the case of chiral N-tert-butanesulfinylimines, the reaction can exhibit high diastereoselectivity, which is influenced by the stereochemistry of the sulfinyl group.[6]
- Limitations: Imines with simple N-alkyl or N-aryl substituents that are not sufficiently electronwithdrawing may be less reactive or unreactive under these conditions. The stability of the sulfur ylide is also a critical factor; dimethylsulfonium methylide is less stable than its oxosulfonium counterpart and is typically generated and used in situ.

Conclusion

The Corey-Chaykovsky aziridination of imines using dimethylsulfonium methylide generated from **trimethylsulfonium methyl sulfate** provides an effective and straightforward method for the synthesis of N-substituted aziridines. The reaction generally proceeds in good to excellent yields and can exhibit high diastereoselectivity, particularly with N-sulfonyl and N-sulfinyl protected imines. The detailed protocols and compiled data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development.

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